In Vitro Potency of PF 945863 (Solithromycin) vs. Azithromycin Against Streptococcus pneumoniae
In a large surveillance study of 1,713 S. pneumoniae isolates, solithromycin demonstrated significantly greater potency than azithromycin, the most widely used macrolide. The MIC90 for solithromycin was >256-fold lower than that for azithromycin, indicating superior activity even against a population with high levels of macrolide resistance [1]. The MIC50 of solithromycin was 0.008 μg/mL, 15-fold lower than azithromycin's 0.12 μg/mL [1].
| Evidence Dimension | In vitro antibacterial potency (MIC50/MIC90) |
|---|---|
| Target Compound Data | MIC50 = 0.008 µg/mL; MIC90 = 0.12 µg/mL |
| Comparator Or Baseline | Azithromycin: MIC50 = 0.12 µg/mL; MIC90 = >32 µg/mL |
| Quantified Difference | MIC90: >256-fold lower for solithromycin; MIC50: 15-fold lower for solithromycin |
| Conditions | Broth microdilution assay against 1,713 S. pneumoniae clinical isolates [1]. |
Why This Matters
This quantifies solithromycin's superiority over a first-line therapy for community-acquired pneumonia, making it a critical tool for research on drug-resistant S. pneumoniae.
- [1] Flamm, R. K., et al. (2016). 'Activities of Solithromycin against Streptococcus pneumoniae and Haemophilus influenzae Collected from the 2013-2014 United States Surveillance Program.' Antimicrobial Agents and Chemotherapy, 60(5), 3096-3102. (Data from Table 2). View Source
